

A Technical Guide to the Spectroscopic Analysis of Brominated Butane Derivatives

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Compound of Interest

Compound Name: **1-Bromobutane-2,3-dione**

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Abstract: This technical document addresses the spectroscopic characterization of **1-Bromobutane-2,3-dione**. An extensive search of publicly available scientific literature and databases revealed a lack of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound. In light of this, the following guide provides the available computed data for **1-Bromobutane-2,3-dione** and presents a comprehensive spectroscopic analysis of the closely related and well-documented compound, 1-bromobutane, as an illustrative example. This guide includes detailed data tables, experimental protocols, and a workflow diagram for spectroscopic analysis to serve as a valuable resource for researchers in the field.

Spectroscopic Data for **1-Bromobutane-2,3-dione**: Current Status

As of the date of this publication, experimental NMR, IR, and MS spectroscopic data for **1-Bromobutane-2,3-dione** are not available in surveyed public databases and scientific literature. However, computed data is available and summarized below.

Table 1: Computed Properties of **1-Bromobutane-2,3-dione**

Property	Value
Molecular Formula	C ₄ H ₅ BrO ₂
Molecular Weight	164.99 g/mol
Exact Mass	163.94729 Da
IUPAC Name	1-bromobutane-2,3-dione
InChI	InChI=1S/C4H5BrO2/c1-3(6)4(7)2-5/h2H2,1H3
InChIKey	HOJZUQSKSVMXON-UHFFFAOYSA-N
SMILES	CC(=O)C(=O)CBr

Data sourced from PubChem CID 10953880.

Spectroscopic Analysis of 1-Bromobutane: An Illustrative Guide

Due to the absence of experimental data for **1-Bromobutane-2,3-dione**, this section provides a detailed spectroscopic analysis of 1-bromobutane. This information is intended to serve as a practical example of the data and methodologies used in the spectroscopic characterization of related brominated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Bromobutane

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectroscopic Data for 1-Bromobutane

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.41	Triplet (t)	2H	-CH ₂ -Br
1.86	Quintet	2H	-CH ₂ -CH ₂ Br
1.48	Sextet	2H	CH ₃ -CH ₂ -
0.94	Triplet (t)	3H	CH ₃ -

Solvent: CDCl₃. Standard: TMS (0.00 ppm).

Table 3: ¹³C NMR Spectroscopic Data for 1-Bromobutane[1]

Chemical Shift (δ) ppm	Assignment
33.4	-CH ₂ -Br
35.0	-CH ₂ -CH ₂ Br
21.4	CH ₃ -CH ₂ -
13.2	CH ₃ -

Solvent: CDCl₃. Standard: TMS (0.00 ppm).[1]

Infrared (IR) Spectroscopy of 1-Bromobutane

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Table 4: Key IR Absorption Bands for 1-Bromobutane[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2870	Strong	C-H (alkane) stretching
1465	Medium	C-H (alkane) bending
645	Strong	C-Br stretching

Sample preparation: Neat liquid film.

Mass Spectrometry (MS) of 1-Bromobutane

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.^[4]

Table 5: Major Peaks in the Mass Spectrum of 1-Bromobutane^[5]

m/z	Relative Intensity	Assignment
138	Moderate	$[\text{M}+2]^+$ (presence of ^{81}Br)
136	Moderate	$[\text{M}]^+$ (presence of ^{79}Br)
57	High	$[\text{C}_4\text{H}_9]^+$ (loss of Br)
41	High	$[\text{C}_3\text{H}_5]^+$
29	High	$[\text{C}_2\text{H}_5]^+$

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as 1-bromobutane.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial. The solution should be homogenous and free of particulate matter.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube to a depth of about 4-5 cm.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

- ^1H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. A 90° pulse is typically used.
- ^{13}C NMR Acquisition: A standard carbon experiment with proton decoupling is performed. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required compared to ^1H NMR.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to a standard (e.g., TMS).

IR Spectroscopy Protocol (Neat Liquid)

- Sample Preparation: A drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6] A second salt plate is carefully placed on top to create a thin liquid film.[6]
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO_2 and H_2O .
- Sample Analysis: The prepared salt plates are placed in the sample holder of the IR spectrometer.
- Data Acquisition: The IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. The instrument's software automatically subtracts the background spectrum from the sample spectrum.
- Cleaning: After analysis, the salt plates are thoroughly cleaned with a suitable solvent (e.g., dry acetone or dichloromethane) and stored in a desiccator.

Mass Spectrometry Protocol (Electron Ionization)

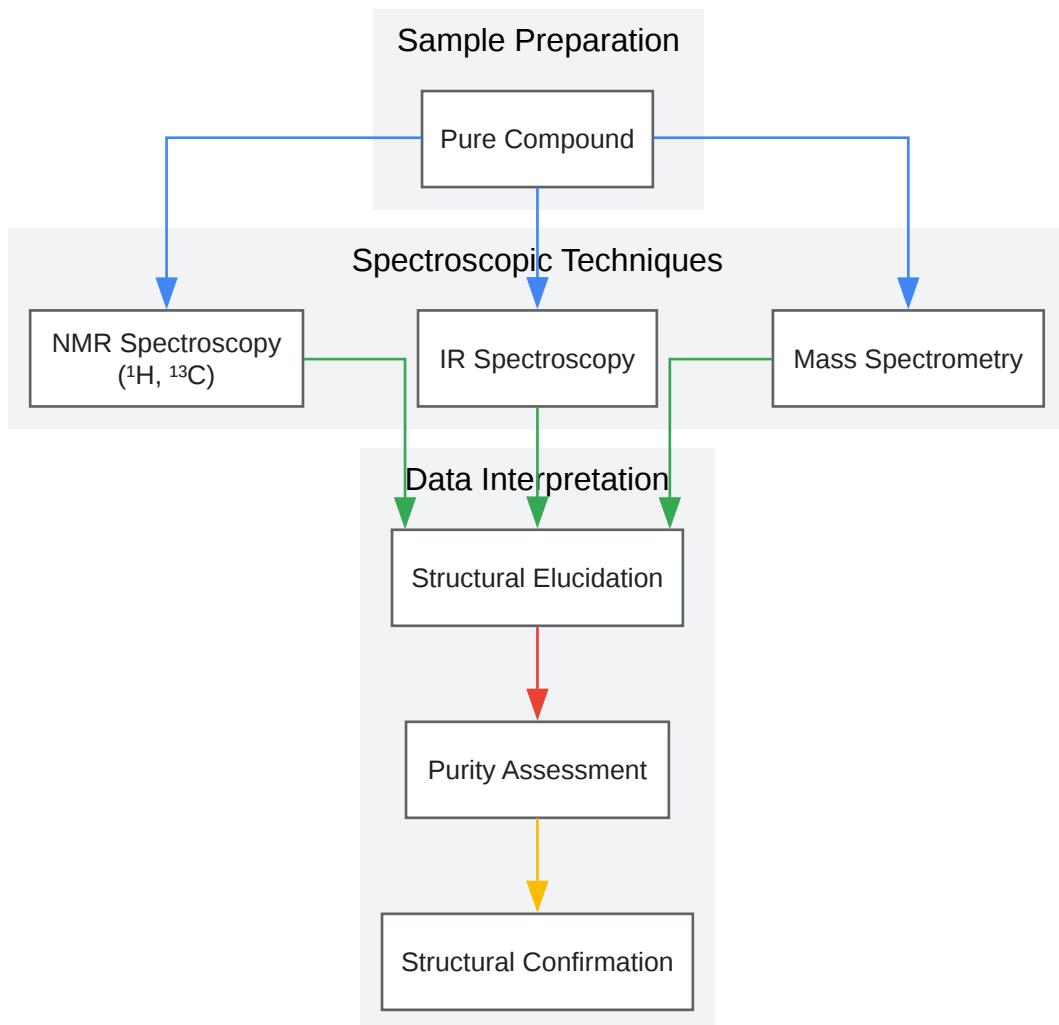
- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated inlet system or direct injection, where it is vaporized under high vacuum.[7]

- Ionization: The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV).[7][8] This causes the molecules to ionize, forming a molecular ion (M^+) and various fragment ions.[7]
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

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